

Emopamil Binding Protein (EBP): A Technical Guide to its Function and Localization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Emopamil*

Cat. No.: *B1663351*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **Emopamil** Binding Protein (EBP), also known as delta-8-delta-7 sterol isomerase, is an integral membrane protein primarily located in the endoplasmic reticulum and nuclear membrane. It plays a crucial role in the final steps of cholesterol biosynthesis. Initially discovered through its high-affinity binding to the anti-ischemic drug **emopamil**, EBP has since been identified as a target for a structurally diverse range of compounds, making it a protein of significant interest in drug development. This technical guide provides an in-depth overview of the function, localization, and associated signaling pathways of EBP, supported by quantitative data and detailed experimental protocols.

Core Function: A Key Enzyme in Cholesterol Biosynthesis

EBP functions as a sterol isomerase, catalyzing the conversion of sterol precursors in the cholesterol biosynthesis pathway. Specifically, it facilitates the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol B-ring. This enzymatic activity is a critical step in both the Bloch and Kandutsch-Russell pathways, the two routes for cholesterol synthesis. In the Bloch pathway, EBP converts zymosterol to dehydrolathosterol, while in the Kandutsch-Russell pathway, it transforms zymostenol into lathosterol.

Mutations in the EBP gene can lead to Conradi-Hünemann syndrome, a rare X-linked dominant disorder characterized by skeletal abnormalities, skin lesions, and cataracts, underscoring the vital role of EBP in normal development.

Subcellular Localization

EBP is predominantly localized to the membranes of the endoplasmic reticulum (ER) and the inner nuclear membrane. This localization is consistent with its function in the cholesterol biosynthesis pathway, as many of the enzymes involved in this process are embedded in the ER membrane. The localization of EBP to these compartments allows for efficient channeling of substrates and intermediates within the pathway.

Quantitative Data

Enzyme Kinetics

The enzymatic activity of EBP has been characterized, providing insights into its catalytic efficiency. The Michaelis-Menten constant (K_m) and maximum velocity (V_{max}) are key parameters that describe the enzyme's affinity for its substrate and its maximum catalytic rate.

Parameter	Value	Substrate	Condition	Reference
K_m	4.47 μM	5,6 α -epoxy-5 α -cholestan-3 β -ol	AEBS complex assay	[1]
V_{max}	0.46 nmol/min/mg enzyme	5,6 α -epoxy-5 α -cholestan-3 β -ol	AEBS complex assay	[1]
K_m	50 μM	Zymosterol	Overexpressed in erg2 yeast cells	[2]
Turnover number (kcat)	0.423 s^{-1}	Zymosterol	Overexpressed in erg2 yeast cells	[2]

Ligand Binding Affinities

EBP is known to bind with high affinity to a variety of structurally diverse ligands, including pharmaceuticals. The inhibition constant (K_i) is a measure of the affinity of these compounds for the protein.

Ligand	K_i (μM)	Reference
Tamoxifen	1	[2]
Emopamil	2	
Tridemorph	1	
25-Azacholesterol	21	
Ketoconazole	156	
Cholesterol	620	

Protein Expression

Quantitative proteomics studies have provided data on the abundance of EBP in various human tissues. The following table summarizes the relative abundance of EBP across a selection of tissues, derived from mass spectrometry-based proteomics data. The intensity-based absolute quantification (iBAQ) values are used as a measure of protein abundance.

Tissue	iBAQ Value (log10)	Data Source
Liver	7.5	
Adrenal Gland	7.2	
Testis	7.1	
Small Intestine	6.9	
Kidney	6.8	
Prostate	6.7	
Colon	6.6	
Ovary	6.5	

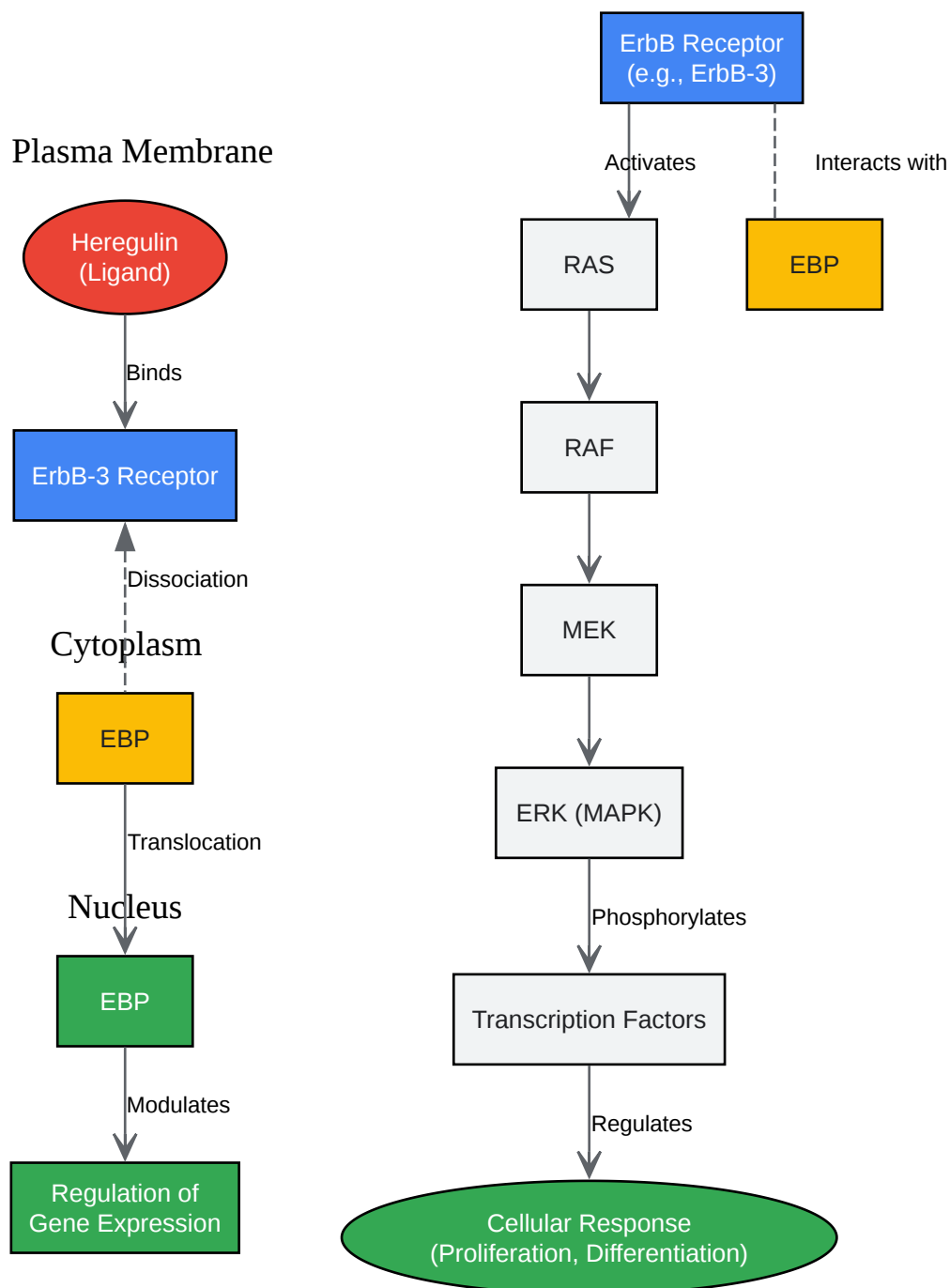
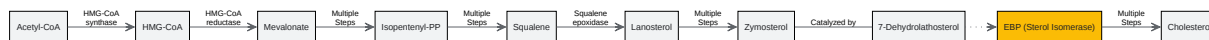
Note: iBAQ values are semi-quantitative and represent the relative abundance of the protein within the detected proteome.

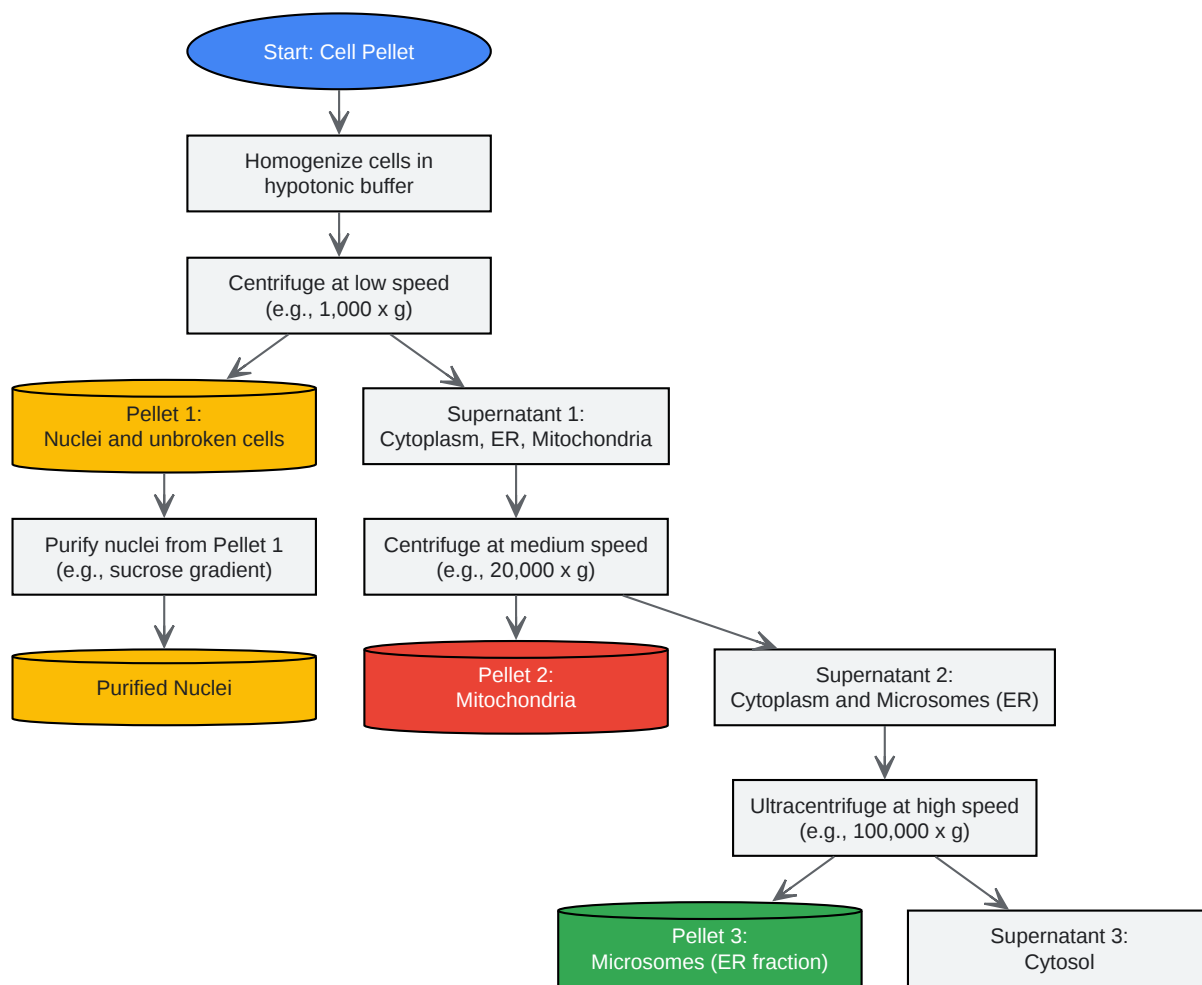
Signaling Pathways and Interactions

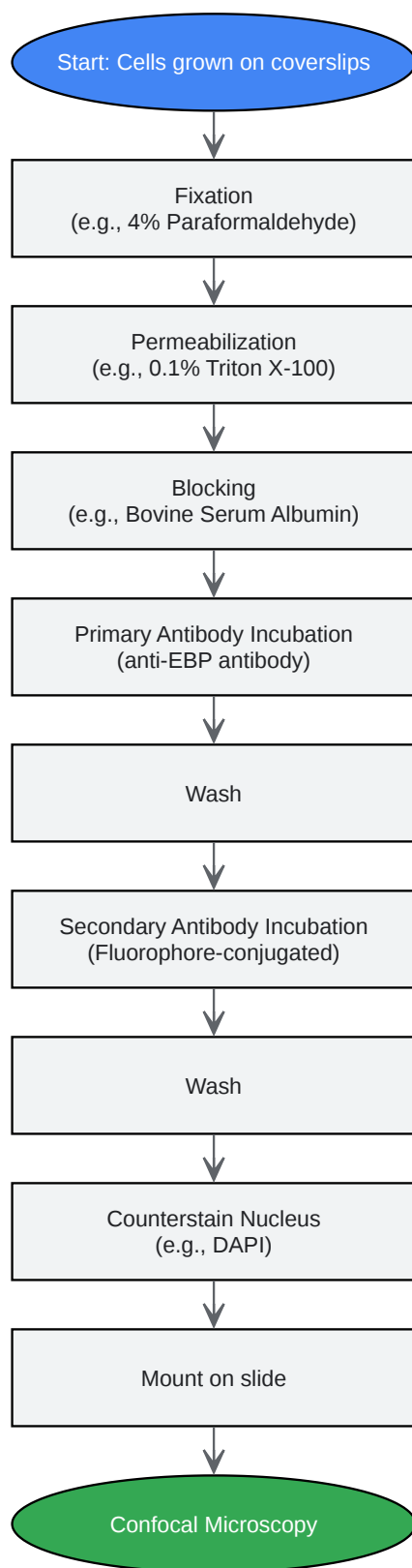
EBP is involved in and interacts with several key cellular signaling pathways beyond its primary role in cholesterol metabolism.

Cholesterol Biosynthesis Pathway

EBP is an integral component of the cholesterol biosynthesis pathway. Its function is essential for the production of cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EBP1: A crucial growth regulator downstream of receptor kinases across kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification, characterization and catalytic properties of human sterol 8-isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Emopamil Binding Protein (EBP): A Technical Guide to its Function and Localization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663351#emopamil-binding-protein-ebp-function-and-localization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com